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Introduction
Mag-Fura-2 is a ratiometric fluorescent indicator essential for the quantitative measurement of

intracellular free magnesium ions (Mg²⁺). As a derivative of Fura-2, it is excitable by ultraviolet

(UV) light and exhibits a spectral shift upon binding to Mg²⁺.[1][2] This property allows for the

accurate determination of intracellular Mg²⁺ concentrations, largely independent of dye

concentration, path length, and instrument efficiency. Intracellular magnesium is a critical

cofactor in numerous enzymatic reactions, plays a vital role in DNA synthesis, hormone

secretion, and muscle contraction, and its dysregulation is implicated in various disease states.

[2][3] Mag-Fura-2's utility also extends to the measurement of high, transient intracellular

calcium (Ca²⁺) concentrations that would saturate high-affinity Ca²⁺ indicators.[1][4]

This document provides detailed application notes and protocols for the effective use of Mag-

Fura-2 in fluorescence microscopy, tailored for researchers in basic science and drug

development.

Quantitative Data Summary
The following tables summarize the key quantitative properties of Mag-Fura-2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1146849?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10842026/
https://documents.thermofisher.cn/TFS-Assets/LSG/manuals/mp01290.pdf
https://documents.thermofisher.cn/TFS-Assets/LSG/manuals/mp01290.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9079720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10842026/
https://www.interchim.fr/ft/3/35374A.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Dissociation Constant (Kd) for

Mg²⁺
1.9 mM [1][2][5]

Dissociation Constant (Kd) for

Ca²⁺
25 µM [1]

Excitation Wavelength (Mg²⁺-

free)
~369 nm [1][5]

Excitation Wavelength (Mg²⁺-

bound)
~330 nm [1][5]

Emission Wavelength (Mg²⁺-

free)
~511 nm [5]

Emission Wavelength (Mg²⁺-

bound)
~491 nm [6]

Molecular Weight (AM ester) 722.57 g/mol [7]

Solvent for AM Ester Anhydrous DMSO [8]

Experimental Protocols
Preparation of Mag-Fura-2 AM Stock Solution
The acetoxymethyl (AM) ester form of Mag-Fura-2 is membrane-permeant and allows for

loading into live cells.[8]

Materials:

Mag-Fura-2, AM (e.g., from AAT Bioquest, Sigma-Aldrich)

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

Prepare a 2 to 5 mM stock solution of Mag-Fura-2, AM in anhydrous DMSO.[8] For example,

to make a 2 mM solution, dissolve 1 mg of Mag-Fura-2, AM in 691.98 µL of DMSO.[9]
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Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C, protected from light and moisture.[9] It is recommended to use

the stock solution on the same day it is prepared.[9]

Cell Loading with Mag-Fura-2 AM
This protocol provides a general guideline for loading adherent cells. Optimization of dye

concentration, loading time, and temperature may be required for different cell types.

Materials:

Cells cultured on coverslips or in a black-wall, clear-bottom microplate

Mag-Fura-2, AM stock solution (2-5 mM in DMSO)

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS), pH 7.4

Pluronic® F-127 (20% w/v solution in DMSO, optional but recommended)

Probenecid (optional, to prevent dye leakage)

Protocol:

Prepare Loading Solution:

On the day of the experiment, thaw an aliquot of the Mag-Fura-2, AM stock solution to

room temperature.[8]

Prepare a 2X working solution. For a final in-well concentration of 5 µM, mix 16 µL of a 2

mM Mag-Fura-2, AM stock solution into 3.2 mL of HHBS.[9]

(Optional) To improve the aqueous solubility of the AM ester, add Pluronic® F-127 to the

loading solution at a final concentration of 0.02-0.04%.[1][8]

(Optional) To reduce the leakage of the de-esterified indicator from the cells, add

probenecid to a final concentration of 1-2.5 mM.[1]

Cell Loading:
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Grow cells to the desired confluency on coverslips or in a microplate.

Remove the culture medium.

Add an equal volume of the 2X dye loading solution to the wells already containing culture

medium, or replace the medium entirely with the 1X working solution.[9]

Incubate the cells for 30-60 minutes at 37°C or room temperature.[8][9] The optimal time

and temperature should be determined empirically.[1]

Washing:

After incubation, remove the loading solution.

Wash the cells two to three times with fresh, pre-warmed HHBS (with probenecid, if used

during loading) to remove extracellular dye.[1]

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the

intracellular Mag-Fura-2 AM by cellular esterases.[1]

Fluorescence Microscopy and Data Acquisition
Instrumentation:

An inverted fluorescence microscope equipped with a UV light source (e.g., Xenon arc

lamp).

Filter sets appropriate for Fura-2 imaging (excitation filters for ~340 nm and ~380 nm, and an

emission filter for ~510 nm).[8]

A sensitive camera (e.g., cooled CCD) for capturing fluorescent images.

Image acquisition and analysis software capable of ratiometric calculations.

Procedure:

Place the coverslip with loaded cells in a perfusion chamber on the microscope stage.

Continuously perfuse the cells with HHBS at a constant temperature.
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Acquire images by alternating the excitation wavelength between ~340 nm and ~380 nm,

while collecting the emission at ~510 nm.

Record a time-lapse series of image pairs to monitor changes in intracellular Mg²⁺

concentration in response to stimuli.

At the end of each experiment, perform a calibration procedure to convert the fluorescence

ratios into absolute Mg²⁺ concentrations.

Calibration of the Mag-Fura-2 Signal
In situ calibration is crucial for determining the absolute intracellular Mg²⁺ concentration. This is

typically achieved by permeabilizing the cells and exposing them to solutions with known Mg²⁺

concentrations.

Materials:

Mg²⁺-free calibration buffer (e.g., containing 10 mM EGTA)

Mg²⁺-saturating calibration buffer (e.g., containing 10-35 mM MgCl₂)

A digitonin or ionomycin solution to permeabilize the cells.

Protocol:

After the experiment, perfuse the cells with the Mg²⁺-free calibration buffer containing a cell-

permeabilizing agent to obtain the minimum fluorescence ratio (Rmin).

Next, perfuse the cells with the Mg²⁺-saturating calibration buffer to obtain the maximum

fluorescence ratio (Rmax).

The intracellular Mg²⁺ concentration can then be calculated using the Grynkiewicz equation:

[Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺ (1.9 mM).[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10842026/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


R is the experimentally measured ratio of fluorescence intensities at the two excitation

wavelengths (F340/F380).

Rmin is the ratio in the absence of Mg²⁺.

Rmax is the ratio at saturating Mg²⁺ concentrations.

Sf2/Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (~380

nm) for the Mg²⁺-free and Mg²⁺-bound forms of the dye, respectively.

Signaling Pathways and Applications
Mag-Fura-2 is a valuable tool for investigating the role of Mg²⁺ in various signaling pathways.

Magnesium Homeostasis and TRPM7
The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a key regulator of cellular

magnesium homeostasis. Mag-Fura-2 has been instrumental in demonstrating the role of

TRPM7 in Mg²⁺ influx.[7] Studies in various cell types, including lymphocytes and embryonic

cells, have used Mag-Fura-2 to show that the absence or inhibition of TRPM7 leads to a

significant reduction in intracellular Mg²⁺ levels.[1][10]
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Caption: TRPM7-mediated Mg²⁺ influx and its role in cellular processes.

Mitochondrial Magnesium Regulation
Mitochondria are crucial for cellular energy metabolism and calcium signaling, and their

function is heavily dependent on magnesium. Mag-Fura-2 has been used to measure
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mitochondrial matrix Mg²⁺ concentration and investigate the role of mitochondrial Mg²⁺

transporters like Mrs2.[9] These studies have revealed that mitochondrial Mg²⁺ levels regulate

the activity of the mitochondrial calcium uniporter (MCU), thereby influencing mitochondrial

Ca²⁺ uptake and cellular bioenergetics.[8][9]
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Caption: Regulation of mitochondrial Ca²⁺ uptake by matrix Mg²⁺.
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Experimental Workflow
The following diagram illustrates a typical experimental workflow for measuring intracellular

Mg²⁺ using Mag-Fura-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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